molecular formula C7H7BrMgS B12057723 (3-(Methylthio)phenyl)magnesium bromide

(3-(Methylthio)phenyl)magnesium bromide

Cat. No.: B12057723
M. Wt: 227.41 g/mol
InChI Key: FLTXGPUYKVRRKK-UHFFFAOYSA-M
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Description

(3-(Methylthio)phenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a phenyl ring substituted with a methylthio group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-(Methylthio)phenyl)magnesium bromide is typically prepared by the reaction of 3-(methylthio)bromobenzene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction is as follows:

3-(Methylthio)bromobenzene+Mg(3-(Methylthio)phenyl)magnesium bromide\text{3-(Methylthio)bromobenzene} + \text{Mg} \rightarrow \text{this compound} 3-(Methylthio)bromobenzene+Mg→(3-(Methylthio)phenyl)magnesium bromide

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylthio)phenyl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can displace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Diethyl ether and THF are frequently used.

    Catalysts: Iodine is often used to initiate the reaction.

Major Products Formed

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Substituted Aromatics: Result from substitution reactions with halides.

Scientific Research Applications

Chemistry

(3-(Methylthio)phenyl)magnesium bromide is extensively used in organic synthesis for the formation of complex molecules. It is a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine

In biological research, this compound is used to synthesize intermediates for drug development. Its ability to form carbon-carbon bonds makes it crucial in the construction of biologically active molecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a key reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3-(Methylthio)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Similar in structure but lacks the methylthio group.

    Methylmagnesium Bromide: Contains a methyl group instead of a phenyl ring.

    Ethylmagnesium Bromide: Contains an ethyl group instead of a phenyl ring.

Uniqueness

(3-(Methylthio)phenyl)magnesium bromide is unique due to the presence of the methylthio group, which can influence the reactivity and selectivity of the compound in chemical reactions. This functional group can provide additional pathways for chemical transformations, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

magnesium;methylsulfanylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTXGPUYKVRRKK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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